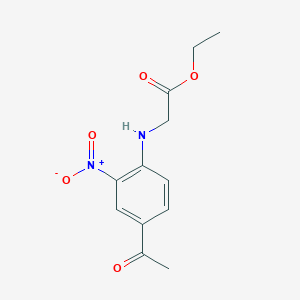

ethyl N-(4-acetyl-2-nitrophenyl)glycinate

Description

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is a glycine derivative featuring an ethyl ester backbone and a substituted phenyl group at the amino position. The phenyl ring is functionalized with a nitro group at the ortho (2-) position and an acetyl group at the para (4-) position. This compound is cataloged under CAS 1293926-69-8 and is available at 95% purity, as noted in commercial listings .

The structural uniqueness of this compound lies in its dual electron-withdrawing substituents (nitro and acetyl), which may influence its electronic properties, solubility, and reactivity in further chemical transformations.

Propriétés

IUPAC Name |

ethyl 2-(4-acetyl-2-nitroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-3-19-12(16)7-13-10-5-4-9(8(2)15)6-11(10)14(17)18/h4-6,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIBUYVHXXZMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration and Acetylation of the Aromatic Precursor

The synthesis typically starts from a 4-substituted halogenated benzene derivative, which undergoes nitration to introduce the nitro group at the 2-position relative to the substituent. According to a patented industrial process, the nitration uses a mixed acid system (concentrated nitric acid and sulfuric acid) in a polar solvent such as dichloromethane, maintaining temperatures below 30–40 °C to control regioselectivity and minimize by-products.

- Step details:

- Starting material: 4-substituted halogeno benzene (e.g., 4-bromo- or 4-fluorobenzene).

- Nitrating agent: Mixed acid (HNO3/H2SO4).

- Solvent: Dichloromethane or similar halogenated solvents.

- Temperature: Below 30 °C during addition, warming to ~38 °C for 1 hour.

- Outcome: 2-nitro-4-substituted nitrobenzene with yields around 80-85%.

Following nitration, acetylation to introduce the 4-acetyl group can be achieved via Friedel–Crafts acylation or by starting with a 4-acetyl-substituted halobenzene prior to nitration, depending on the synthetic route chosen.

Formation of the Glycine Ester Moiety

The glycine ester portion is introduced by nucleophilic substitution or reductive alkylation on the aromatic amine or halogenated intermediate.

- A common approach involves the reaction of the nitro-substituted aromatic intermediate with ethyl glycinate or its derivatives.

- Alternatively, ethyl glyoxylate hydrate can be reacted with Boc-protected amino compounds followed by reduction and deprotection steps to yield ethyl N-substituted glycinate esters.

Reductive Alkylation and Hydrogenation

For the synthesis of ethyl N-substituted glycinate derivatives, reductive alkylation is a key step:

- Reaction of Boc-protected amines with ethyl glyoxylate hydrate in the presence of molecular sieves and suitable solvents (e.g., dichloromethane) to form imino esters.

- Subsequent catalytic hydrogenation (e.g., using palladium on activated carbon) reduces the imino intermediate to the desired amine derivative.

This method provides high purity and near-quantitative yields without chromatography, making it suitable for scale-up.

Hydrolysis and Purification

To obtain the final compound, hydrolysis of intermediates such as benzyl cyanides or esters under acidic or basic conditions is performed. Purification typically involves:

- Extraction with organic solvents.

- Recrystallization from alcohol-water mixtures.

- Filtration and drying under controlled conditions.

Comparative Data Table of Preparation Steps

Research Findings and Optimization Notes

- The use of molecular sieves and anhydrous solvents during reductive alkylation improves yield and purity by removing water that can hydrolyze intermediates.

- Avoiding excessive temperatures during nitration prevents formation of unwanted isomers and degradation products.

- Catalytic hydrogenation with palladium on activated carbon is preferred for clean reduction of imino intermediates without affecting sensitive groups such as nitro or acetyl.

- The choice of solvent in Friedel–Crafts acylation strongly influences product distribution; halogenated solvents like dichloromethane are favored for better control.

- Industrial processes emphasize minimizing by-products and simplifying purification by avoiding excess reagents and using straightforward filtration and recrystallization steps.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction of Nitro Group: Ethyl N-(4-amino-2-acetylphenyl)glycinate.

Reduction of Acetyl Group: Ethyl N-(4-hydroxy-2-nitrophenyl)glycinate.

Substitution of Ester Group: N-(4-acetyl-2-nitrophenyl)glycine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate has been investigated for its therapeutic potential :

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for the development of new antibiotics .

- Anti-inflammatory Effects : Preliminary research suggests that this compound may inhibit inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex organic molecules, including heterocycles and other functionalized derivatives .

- Diverse Reaction Pathways : The compound can undergo various chemical transformations such as nucleophilic substitutions, reductions, and oxidations, making it valuable in synthetic chemistry.

Biochemical Applications

In biochemical research, this compound is being explored for:

- Enzyme Inhibition Studies : Its structural features allow it to act as a biochemical probe or inhibitor, particularly in studies involving enzyme kinetics and mechanisms .

- Molecular Docking Studies : Computational studies have indicated that this compound may interact favorably with specific biological targets, which could lead to the development of novel therapeutic agents .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ethyl N-(4-acetyl-2-nitrophenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other cellular components .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Ethyl N-(Substituted Phenyl)glycinate Derivatives

Key Observations :

- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, while the acetyl group (-COCH₃) also withdraws electrons via resonance.

- Steric Effects: The ortho-nitro group introduces steric hindrance, which could slow down reactions at the amino or ester groups compared to para-substituted derivatives (e.g., ethyl N-(4-chlorophenyl)glycinate).

Key Observations :

- While direct synthesis data for this compound is lacking, related compounds demonstrate that substituents significantly impact reaction efficiency. For example, ethyl glycinate derivatives with electron-withdrawing groups (e.g., nitro) may require harsher conditions for further functionalization compared to electron-donating groups (e.g., methoxy).

- The Pd-catalyzed α-arylation of ethyl N-(diphenylmethylidene)glycinate () highlights the role of protecting groups in enabling specific reactivity, suggesting that the acetyl and nitro groups in the target compound could similarly direct or hinder catalytic processes.

Physical and Chemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Solubility : The nitro and acetyl groups may reduce solubility in polar solvents compared to hydroxyl- or methoxy-substituted derivatives (e.g., ethyl (4-fluoro-2-hydroxyphenyl)glycinate).

- Stability: Nitro groups are generally stable under storage but may decompose under high heat or reducing conditions, as noted in safety data for ethyl N-(4-chlorophenyl)glycinate.

Activité Biologique

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitrophenyl moiety, which contributes to its chemical reactivity and biological interactions. The presence of the acetyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various biochemical effects. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of proteins and other cellular components.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the nitrophenyl group have been shown to inhibit bacterial growth, suggesting potential applications in treating infections .

2. Anti-inflammatory Properties

this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it may inhibit the cyclooxygenase (COX) enzyme, which is crucial in the inflammatory response. Molecular docking studies have compared its binding affinity to standard anti-inflammatory drugs like celecoxib and rofecoxib .

3. Antitumor Potential

The compound has also been explored for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of COX enzyme activity | |

| Antitumor | Induction of apoptosis in cancer cell lines |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to controls, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, researchers evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a marked reduction in inflammatory markers and cytokines, supporting its use as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(4-acetyl-2-nitrophenyl)glycinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive alkylation or coupling reactions. For example, reductive alkylation using ethyl glyoxylate and amines under controlled pH and temperature (e.g., 0–5°C) has been shown to achieve high yields in structurally related glycinate esters . Key factors include solvent polarity (e.g., dichloromethane vs. THF), catalyst selection (e.g., sodium triacetoxyborohydride), and stoichiometric ratios. Reaction monitoring via TLC or HPLC is recommended to optimize intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the acetyl, nitro, and glycinate moieties. Compare chemical shifts with analogous compounds (e.g., ethyl N-tosylglycinate δ 1.2–1.4 ppm for CH) .

- Mass Spectrometry : High-resolution MS (HRMS) can resolve ambiguities in molecular ion peaks.

- IR Spectroscopy : Validate carbonyl (C=O) and nitro (NO) stretching frequencies (~1700 cm and ~1520 cm, respectively).

- Cross-Validation : Discrepancies in functional group identification may arise from solvent impurities or tautomerism; replicate analyses in different solvents (e.g., DMSO-d) are advised .

Q. How can chromatographic methods be optimized to assess the purity of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at ~254 nm. A gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) effectively separates nitroaromatic byproducts. Calibrate against reference standards of structurally similar esters (e.g., ethyl N-(diphenylmethylene)glycinate) .

Advanced Research Questions

Q. What experimental design strategies are suitable for optimizing the synthesis of this compound?

- Methodological Answer : Apply factorial design to evaluate critical variables (e.g., temperature, catalyst loading, solvent). For example, a 2 factorial design (three factors at two levels) can identify interactions between variables. Statistical tools like ANOVA help prioritize factors affecting yield and purity. This approach has been validated in optimizing glycinate ester syntheses .

Q. How do electronic effects of substituents on the phenyl ring influence the bioactivity of ethyl glycinate derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, acetyl) enhance electrophilic reactivity, potentially improving insecticidal or pharmacological activity. Compare with meta-diamide derivatives (e.g., ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)phenyl)carbamoyl)phenyl)glycinate), where nitro/acetyl groups at specific positions correlate with 100% mortality in insect models . Computational studies (DFT) can quantify substituent effects on electron density and binding affinity .

Q. What strategies address solubility challenges during purification of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for dissolution and non-polar solvents (e.g., hexane) for precipitation.

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at controlled cooling rates.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate). These methods are effective for related glycinate esters with low aqueous solubility .

Q. How does nitro group positioning (ortho vs. para) in phenyl-substituted glycinate esters affect stability and reactivity?

- Methodological Answer : Para-nitro groups generally enhance thermal stability due to resonance stabilization, while ortho-nitro groups may induce steric hindrance, reducing reactivity. For example, 4-nitrophenyl derivatives exhibit higher melting points (e.g., 57°C for 4-nitrophenyl phenyl ether) compared to ortho isomers . Accelerated stability studies (40°C/75% RH for 4 weeks) can quantify degradation pathways (e.g., nitro reduction) .

Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bioactivity data for ethyl glycinate derivatives?

- Methodological Answer :

- Standardize Assays : Use consistent biological models (e.g., Plutella xylostella for insecticidal activity) and concentrations (e.g., 0.1 mg/L) .

- Control Variables : Account for solvent effects (e.g., DMSO vs. ethanol) on bioavailability.

- Replicate Studies : Publish full datasets, including negative controls and statistical confidence intervals, to address outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.